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Compound of Interest

Benzyl 3-hydroxy-3-
Compound Name:
methylpiperidine-1-carboxylate

CAS No.: 217795-83-0

Cat. No.: B3049741

Get Quote
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Technical Guide | CAS: 217795-83-0

Executive Summary

N-Cbz-3-hydroxy-3-methylpiperidine (Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate)
is a critical chiral building block, notably utilized in the synthesis of Janus kinase (JAK)
inhibitors such as Tofacitinib. Its physicochemical behavior is defined by a "push-pull" duality:
the lipophilic benzyloxycarbonyl (Cbz) protecting group and the hydrophobic piperidine ring
contrast with the polar, hydrogen-bond-donating tertiary hydroxyl group.

Understanding this solubility profile is not merely about dissolving the compound; it is the lever
for process control. It dictates the efficiency of liquid-liquid extractions, the selectivity of
crystallization, and the throughput of chromatographic purifications. This guide provides a
scientifically grounded solubility profile, thermodynamic modeling, and self-validating
experimental protocols for process optimization.

Physicochemical Characterization
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Structural Analysis & Solubility Drivers

The molecule (MW: 249.31 g/mol ) exhibits three distinct solubility domains:

 Lipophilic Domain (Solvent Affinity: Non-polar/Aromatic): The Cbz group and the methyl
substitution at the C3 position increase logP, driving solubility in chlorinated solvents and
aromatics.

o Polar Domain (Solvent Affinity: Protic/Polar Aprotic): The tertiary hydroxyl (-OH) at C3 acts as
a hydrogen bond donor/acceptor, ensuring solubility in alcohols and coordinating solvents
like DMSO.

o Carbamate Linker: Provides moderate polarity, bridging compatibility with esters (EtOAc) and
ethers (THF).

hvsicochemical bl

Property Value | Description Source/Rationale
CAS Number 217795-83-0 (Racemic) [BLD Pharm, 2025]
Molecular Weight 249.31 g/mol Calculated

) White to off-white solid (or L
Physical State ] o Analogous Cbz-piperidines
viscous oil if impure)

Predicted logP ~1.7-2.0 Calculated (Cbz contribution)
H-Bond Donors 1 (Tertiary -OH) Structural Analysis
H-Bond Acceptors 3 (Carbamate O, Hydroxyl O) Structural Analysis

Solubility Profile

Note: The following classifications are derived from structural analogs (e.g., N-Benzyl-3-
hydroxypiperidine) and standard process chemistry principles for Cbz-protected amino
alcohols.

Solvent Class Compatibility
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Solvent Class

Representative
Solvents

N . Process
Solubility Rating . L.
Application

Dichloromethane

Primary solvent for

Chlorinated Very High synthesis and
(DCM), Chloroform )
extraction.
Stock solutions for
Polar Aprotic DMSO, DMF, DMAc High bio-assays; difficult to
remove in process.
Good for
) Methanol, Ethanol, ) homogeneous
Polar Protic High ) )
IPA reactions; potential for
cooling crystallization.
Ideal for
Est Ethyl Acetate (EtOAc), High (Warm) / Crystallization.
sters
IPM Moderate (Cold) Soluble hot, less
soluble cold.
Reaction solvent
Ethers THF, MTBE, 2-MeTHF  High (Grignard/Lithiation
compatibility).
High temperature
Aromatics Toluene Moderate solubility; useful for
azeotropic drying.
Antisolvent. Used to
Heptane, Hexane,
Alkanes Low / Insoluble crash out product from
Cyclohexane
EtOAc or DCM.
Phase separation in
Aqueous Water Insoluble workup (product stays

in organic layer).

Thermodynamic Modeling (Hansen Solubility

Parameters)
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To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters (HSP).
The compound's high dispersion (

) and moderate polarity (
) suggest:

 Interaction Radius (

): The compound sits in the "boundary region" between pure lipophiles and polar solutes.

» Prediction: A mixture of Ethyl Acetate (Solvent) and Heptane (Antisolvent) is the
thermodynamically favored system for purification, maximizing the delta (

) in solubility between the product and impurities.

Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Solubility Determination

Objective: To generate precise quantitative data (mg/mL) for process scale-up.

Materials:

Analytical Balance (0.1 mg precision).

Scintillation vials (20 mL) with PTFE-lined caps.

Syringe filters (0.45 um PTFE).

Thermostatic shaker or water bath.

Workflow:

o Saturation: Add excess N-Cbz-3-hydroxy-3-methylpiperidine solid to 2.0 mL of the target
solvent in a vial.

o Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
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o Validation Check: Ensure solid is still visible.[1] If fully dissolved, add more solid until
saturation is maintained.

« Filtration: Withdraw 1.0 mL of supernatant using a pre-warmed syringe and filter into a pre-
weighed vial (

).

o Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is
achieved (

)

o Calculation:

Protocol B: Crystallization Screening
(Solvent/Antisolvent)

Objective: To identify the optimal purification system.

Workflow Diagram:
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Start: 100 mg Compound

Add 0.5 mL Good Solvent
(e.g., EtOAc, DCM)

Add Antisolvent dropwise
(e.g., Heptane)

No (Add more)

Cool to 0-5°C (Slow Ramp)

Analyze Crystals
(Purity/Yield)

Click to download full resolution via product page
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Caption: Logical workflow for determining the optimal solvent/antisolvent ratio for
recrystallization.

Process Application: Synthesis & Workup|[3]
Reaction Solvent Selection

For reactions involving the C3-hydroxyl group (e.g., alkylation or oxidation):
e Recommended:DCM or THF.

o Rationale: These solvents dissolve the starting material completely at room temperature,
ensuring homogeneous kinetics. They are also easily removed due to low boiling points.

Aqueous Workup Strategy

Due to the Cbz group, the compound is sufficiently lipophilic to remain in the organic phase
during aqueous washes.

o Extraction System:DCM / Water or EtOAc / Water.
o Partition Coefficient: The compound will favor the organic layer (>98% recovery expected).

e pH Sensitivity: The carbamate is stable under neutral/mildly acidic conditions but avoid
strong aqueous bases at high temperatures to prevent hydrolysis.

Purification (Recrystallization)

The most robust system for purifying this intermediate from process impurities (such as benzyl
alcohol or unreacted piperidine) is:

o System:Ethyl Acetate / Heptane.
o Ratio: Typically 1:3 to 1.5 (v/v).

e Method: Dissolve in minimum hot EtOAc (50°C), add Heptane until slight turbidity, then cool
slowly to 0°C.

References

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o BLD Pharmatech. (2025). Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate Product
Specifications. Retrieved from

e Sigma-Aldrich. (2024). 3-Methylpiperidine Derivatives: Physicochemical Properties.
Retrieved from

e Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC
Press. (Standard reference for thermodynamic modeling).

e Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib
Intermediates). Patent WO2012137111.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Solubility Profile & Process Characterization: N-Cbz-3-
hydroxy-3-methylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

